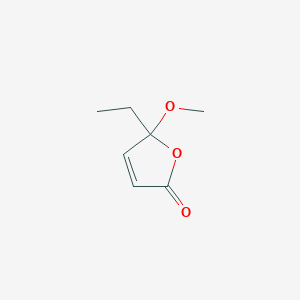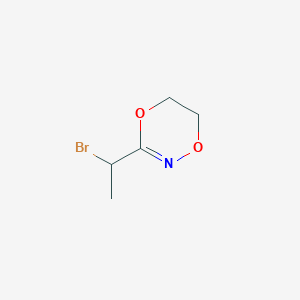
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a dihydro-1,4,2-dioxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine typically involves the bromination of an ethyl group attached to a dihydro-1,4,2-dioxazine ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-(1-Hydroxyethyl)-5,6-dihydro-1,4,2-dioxazine, 3-(1-Aminoethyl)-5,6-dihydro-1,4,2-dioxazine.
Oxidation: Products include 3-(1-Carboxyethyl)-5,6-dihydro-1,4,2-dioxazine.
Reduction: The major product is 3-Ethyl-5,6-dihydro-1,4,2-dioxazine.
科学的研究の応用
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
Similar Compounds
- 3-(1-Chloroethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Iodoethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Fluoroethyl)-5,6-dihydro-1,4,2-dioxazine
Uniqueness
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications, distinguishing it from its chloro, iodo, and fluoro counterparts.
特性
CAS番号 |
83224-59-3 |
|---|---|
分子式 |
C5H8BrNO2 |
分子量 |
194.03 g/mol |
IUPAC名 |
3-(1-bromoethyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)5-7-9-3-2-8-5/h4H,2-3H2,1H3 |
InChIキー |
BJUSYCAZNZSUSX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOCCO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


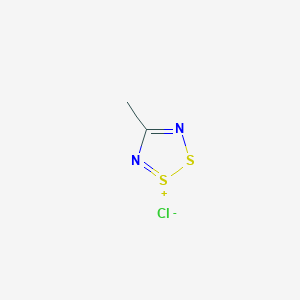
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
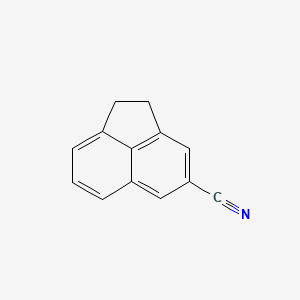

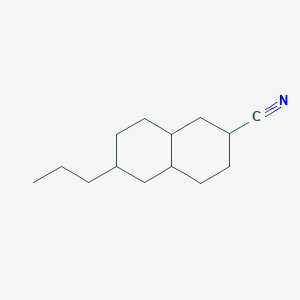
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
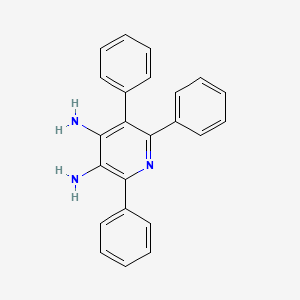
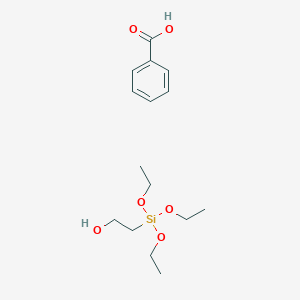
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
